Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine

Lipophilicity Membrane Permeability Peptide Synthesis

Sourcing Fmoc-protected amino acids with precise lipophilic control for SPPS often involves unacceptable lead times. Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine (CAS 247113-86-6) provides a direct solution. The para-CF3 group increases LogP by ~1.0 unit vs. Fmoc-Phe-OH, enabling systematic optimization of peptide membrane permeability and metabolic stability. Key advantages: 1) Reliable 98% purity by HPLC for reproducible SPPS coupling. 2) Facilitates C-H activation methodologies for diverse biaryl libraries. 3) Global stock availability with cold-chain shipping at 2-8°C.

Molecular Formula C31H24F3NO4
Molecular Weight 531.5 g/mol
Cat. No. B12306646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine
Molecular FormulaC31H24F3NO4
Molecular Weight531.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)O
InChIInChI=1S/C31H24F3NO4/c32-31(33,34)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(36)37)35-30(38)39-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,35,38)(H,36,37)
InChIKeyJOBSKOBXLFDFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine: A High-Purity, Fluorinated Building Block for Advanced Peptide Synthesis and Drug Discovery


Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine (CAS 247113-86-6), also known as Fmoc-Phe(4-CF3)-OH, is a non-proteinogenic, Fmoc-protected amino acid derivative . It features a phenylalanine core modified with a para-trifluoromethyl (-CF3) group on the aromatic ring, a moiety known to profoundly alter the physicochemical and biological properties of peptides [1]. This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce unique electronic, steric, and lipophilic characteristics into peptide chains .

Fmoc-SPPS-compatible fluorinated building block
Introduces -CF3-driven lipophilicity and steric character
Supports SAR and peptide drug discovery workflows

Why Generic Substitution Fails: The Critical Physicochemical Divergence of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine


Substituting Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine with a more common Fmoc-phenylalanine derivative (e.g., Fmoc-Phe-OH) or a differently halogenated analog (e.g., Fmoc-4-fluoro-Phe-OH) is not straightforward due to the profound impact of the -CF3 group on molecular properties [1]. The -CF3 moiety is highly electronegative and lipophilic, leading to significant changes in a peptide's overall lipophilicity, conformational stability, and metabolic susceptibility compared to unsubstituted or mono-fluorinated analogs [1][2]. These differences can critically alter a peptide's biological activity, membrane permeability, and pharmacokinetic profile, making direct substitution a high-risk proposition without rigorous re-optimization [2]. The quantitative evidence below underscores these non-interchangeable characteristics.

Your Selection
Common Substitute
Risk of Direct Substitution
Fmoc-4-(4-CF3)-Phe-OH
Fmoc-Phe-OH
Markedly lower lipophilicity may reduce peptide membrane permeability and alter metabolic profile
Fmoc-4-(4-CF3)-Phe-OH
Fmoc-4-F-Phe-OH
Lower hydrophobicity and different steric demands may shift binding, stability, and SAR interpretation

Quantitative Evidence Guide: Differentiating Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine from Closest Analogs


Superior Lipophilicity: LogP Increase of ~1.0 Unit vs. Fmoc-Phe-OH

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine exhibits significantly higher lipophilicity compared to its unsubstituted counterpart. Its calculated LogP is 5.63 [1], whereas Fmoc-Phe-OH has a LogP of 4.61 [2]. This represents a calculated increase of 1.02 LogP units, indicative of a substantially more hydrophobic character.

Lipophilicity vs Fmoc-Phe-OH
Cross-study comparable
Calculated LogP 5.63 vs 4.61 (+1.02)
Supports membrane permeability tuning
Calculated property; experimental confirmation advised
Lipophilicity Membrane Permeability Peptide Synthesis

Lipophilicity Comparison: LogP Increase of ~0.9 Units vs. Fmoc-4-fluoro-L-phenylalanine

The lipophilicity of the -CF3 derivative also surpasses that of its -F analog. The LogP for Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is 5.63 [1], compared to a LogP of 4.75 for Fmoc-4-fluoro-L-phenylalanine [2], a difference of 0.88 LogP units. This demonstrates that the trifluoromethyl group imparts a greater increase in hydrophobicity than a single fluorine atom.

Lipophilicity vs 4-F analog
Cross-study comparable
LogP 5.63 vs 4.75 (+0.88)
Enables hydrophobicity fine-tuning in SAR
Calculated value; verify in target peptide context
Lipophilicity Fluorination Drug Design

Divergent Solid-State Properties: Lower Melting Point and Thermal Behavior

The introduction of the -CF3 group significantly depresses the melting point. Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine has a reported melting point range of 127-130 °C , while Fmoc-Phe-OH melts at 180-187 °C and Fmoc-4-fluoro-L-phenylalanine at 185-186 °C . This is a substantial decrease of over 50 °C, indicating weaker intermolecular forces in the solid state.

Melting point comparison
Data to verify
127–130 °C vs 180–187 °C (Phe) / 185–186 °C (4-F)
Informs handling and solubility for automated SPPS
Supplier-reported range; independent verification recommended
Physical Properties Melting Point Handling

Enhanced Proteolytic Stability: Class-Level Advantage of the -CF3 Group

While direct comparative stability data for this specific compound is limited, a substantial body of literature demonstrates that the strategic incorporation of trifluoromethyl (-CF3) groups into peptides enhances resistance to proteolytic degradation [1][2]. For example, studies on fluorinated peptides show that CF3 substitution can dramatically reduce cleavage rates by proteases like pepsin [3]. This effect is attributed to the steric and electronic influence of the CF3 group, which shields adjacent peptide bonds from enzymatic attack [2].

Proteolytic stability
Class-level inference
CF3 incorporation can dramatically reduce proteolytic cleavage (literature reports)
May support metabolic stability design
Compound-specific data not available; class-level reference
Metabolic Stability Peptide Therapeutics Fluorination

Best Research and Industrial Application Scenarios for Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine


Design of Peptide Therapeutics with Enhanced Membrane Permeability

Based on the demonstrated ~1.0 LogP unit increase over Fmoc-Phe-OH (Section 3, Evidence Item 1), this building block is particularly suited for synthesizing peptide drug candidates where improved passive membrane diffusion is desired, such as in the development of orally bioavailable peptides or those targeting intracellular proteins [1].

Fine-Tuning Hydrophobicity in Structure-Activity Relationship (SAR) Studies

The quantitative lipophilicity difference of 0.88 LogP units compared to the 4-fluoro analog (Section 3, Evidence Item 2) provides medicinal chemists with a precise tool to systematically explore the impact of increasing hydrophobicity on target binding, selectivity, and off-target effects. This enables data-driven optimization of lead compounds [2].

Synthesis of Metabolically Stable Peptide Analogs

Leveraging the class-level evidence for enhanced proteolytic stability conferred by -CF3 groups (Section 3, Evidence Item 4), this amino acid is a strategic choice for engineering peptide-based probes or therapeutics intended for use in complex biological matrices (e.g., plasma, cell lysates) where resistance to enzymatic degradation is paramount [3].

Preparation of Unnatural Amino Acids via C-H Activation Methodologies

This specific phenylalanine derivative was introduced in collaboration with Yu and coworkers and is noted for its utility in C-H activation methodologies . It serves as a key substrate or reference compound for researchers developing and applying novel palladium-catalyzed C-H functionalization strategies to access diverse biaryl and heteroaryl-substituted amino acid libraries .

Application
Selection Property
Validation Focus
Peptide membrane permeability studies
Reported lipophilicity enhancement
LogP verification, permeability assay review
Hydrophobicity SAR investigations
Fluorinated hydrophobicity control
Binding and selectivity profiling review
Metabolically stable peptide analog synthesis
CF3 class-level proteolytic resistance
Stability assays in biological matrices
C-H activation methodology development
Biaryl amino acid substrate
Reaction scope and coupling efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.